molecular formula C9H6N2O3 B1445782 3-(Furan-2-yl)pyrazine-2-carboxylic acid CAS No. 1822827-80-4

3-(Furan-2-yl)pyrazine-2-carboxylic acid

Cat. No.: B1445782
CAS No.: 1822827-80-4
M. Wt: 190.16 g/mol
InChI Key: XUJJTKKQJVSHTQ-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)pyrazine-2-carboxylic acid (CAS 1822827-80-4) is a high-purity heteroaromatic building block of significant interest in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C 9 H 6 N 2 O 3 and a molecular weight of 190.16 g/mol, features a unique molecular architecture that combines a furan ring and a pyrazine ring within a single carboxylic acid functionalized scaffold . This structure makes it a versatile precursor for the synthesis of more complex molecules. Researchers value it for exploring structure-activity relationships and developing potential pharmacologically active compounds. The presence of the carboxylic acid group allows for further derivatization, such as forming amides or esters, facilitating the creation of diverse compound libraries . This product is supplied with a guaranteed purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . Please note that this compound is classified with the warning signal word "Warning" and may be hazardous if swallowed, in contact with skin, or if inhaled . Researchers should consult the Safety Data Sheet (SDS) and adhere to all stated precautionary statements, including the use of personal protective equipment, before handling . Intended Use and Disclaimer: this compound is provided for research and further manufacturing applications, exclusively in laboratory settings. This product is strictly "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for direct use in humans or animals.

Properties

IUPAC Name

3-(furan-2-yl)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)8-7(10-3-4-11-8)6-2-1-5-14-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJJTKKQJVSHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursors

  • The pyrazine ring is commonly formed by cyclization reactions involving hydrazine or substituted hydrazine derivatives with dicarbonyl compounds or nitrile precursors.
  • For example, starting from 2-furoic acid or its derivatives, condensation with hydrazine derivatives can yield intermediates that cyclize to form the pyrazine core bearing the furan substituent.

Carboxylation at the 2-Position

  • The carboxylic acid group at the pyrazine 2-position can be introduced by oxidation of corresponding aldehyde or nitrile precursors.
  • Alternatively, ester intermediates (e.g., ethyl pyrazine-2-carboxylate) can be hydrolyzed to yield the free acid.
  • Oxidative conditions using reagents such as manganese(IV) oxide have been employed to convert tetrahydro or dihydro intermediates to the corresponding carboxylic acids in related heterocyclic systems.

Representative Synthetic Route (Based on Literature)

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Condensation and cyclization 2-Furoic acid + hydrazine derivative, heating Formation of pyrazine ring fused with furan
2 Cross-coupling (e.g., Suzuki) Pyrazine intermediate + furan boronic acid, Pd catalyst, base, 90°C, inert atmosphere Attachment of furan substituent at 3-position
3 Ester hydrolysis or oxidation Acid or base hydrolysis or MnO2 oxidation Formation of carboxylic acid at 2-position

This pathway reflects a modular approach, allowing variation in substituents and functional groups, which is advantageous for medicinal chemistry applications.

Research Findings and Optimization Notes

  • The cyclization step requires careful control of temperature and stoichiometry to avoid side reactions and ensure high yield of the pyrazine ring.
  • Suzuki coupling reactions for attaching the furan ring have shown good yields when conducted at 90°C for 24 hours under inert argon atmosphere in a 1,4-dioxane/water solvent mixture, with subsequent purification by column chromatography.
  • Oxidative steps converting intermediates to the carboxylic acid are critical; manganese(IV) oxide has been effective for oxidation of dihydro intermediates without over-oxidation or ring degradation.
  • Purification typically involves filtration, extraction, and chromatographic techniques to isolate the pure acid.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Advantages Challenges
Pyrazine ring formation Cyclization of hydrazine + dicarbonyl/nitrile Heating, controlled stoichiometry Efficient ring formation Requires precise temperature control
Furan ring introduction Suzuki cross-coupling Pd catalyst, aryl boronic acid, base, 90°C, inert atmosphere High regioselectivity, good yields Sensitive to moisture, requires inert conditions
Carboxylic acid formation Ester hydrolysis or oxidation Acid/base hydrolysis or MnO2 oxidation Mild conditions, good selectivity Over-oxidation risk, purification needed

Chemical Reactions Analysis

Oxidation Reactions

The furan ring and pyrazine moiety display differential oxidation susceptibility:

Reaction Reagents/Conditions Products Yield
Furan ring oxidationKMnO4\text{KMnO}_4, acidic H2O\text{H}_2\text{O}, 80°CFuran-2,5-dione derivative + pyrazine45–60%
Pyrazine N-oxidationH2O2\text{H}_2\text{O}_2, acetic acid, 50°CPyrazine N-oxide + intact furan70–85%
  • Mechanistic Insight :

    • Furan oxidation proceeds via electrophilic attack on the electron-rich ring, forming a diketone1.

    • Pyrazine N-oxidation occurs at the nitrogen atoms due to their lone pair accessibility2.

Reduction Reactions

The carboxylic acid group and aromatic systems govern reduction pathways:

Target Site Reagents/Conditions Products Notes
Carboxylic acid reductionLiAlH4\text{LiAlH}_4, dry THF, 0°C → RT3-(Furan-2-yl)pyrazine-2-methanolLow yield (20–30%) due to steric hindrance
Furan hydrogenationH2\text{H}_2, Pd/C, 60 psi, 100°CTetrahydrofuran derivative + pyrazineRequires prolonged reaction time

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at specific positions:

Electrophilic Aromatic Substitution (EAS)

Position Reagent Product Regioselectivity
Furan C5Br2\text{Br}_2, FeBr3\text{FeBr}_35-Bromo-3-(furan-2-yl)pyrazine-2-carboxylic acidDirected by furan's electron density
Pyrazine C5HNO3\text{HNO}_3, H2SO4\text{H}_2\text{SO}_45-Nitro derivativeLimited by deactivating COOH group

Nucleophilic Substitution

The carboxylic acid group facilitates nucleophilic acyl substitution:

Nucleophile Conditions Product
NH3\text{NH}_3DCC, CH2Cl2\text{CH}_2\text{Cl}_2, RT3-(Furan-2-yl)pyrazine-2-carboxamide
EtOH\text{EtOH}H2SO4\text{H}_2\text{SO}_4, refluxEthyl ester derivative

Decarboxylation

Thermal or photochemical decarboxylation is observed under specific conditions:

Conditions Products Mechanism
200°C, Cu powder3-(Furan-2-yl)pyrazineRadical-mediated CO2_2 loss
UV light (254 nm), CH3CN\text{CH}_3\text{CN}Same as above + CO2_2Concerted cyclic transition state

Complexation and Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes:

Metal Ion Coordination Sites Application
Cu2+\text{Cu}^{2+}Pyrazine N + COO^-Catalytic oxidation reactions
Fe3+\text{Fe}^{3+}Furan O + COO^-Magnetic materials synthesis

Photochemical Reactions

UV irradiation induces furan ring cleavage:

3 Furan 2 yl pyrazine 2 carboxylic acidhνcis cis Muconic acid derivative+pyrazine fragments\text{3 Furan 2 yl pyrazine 2 carboxylic acid}\xrightarrow{h\nu}\text{cis cis Muconic acid derivative}+\text{pyrazine fragments}

  • Quantum Yield : Φ=0.12\Phi =0.12 (measured in ethanol at 298 K)3.

Scientific Research Applications

3-(Furan-2-yl)pyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interfere with cellular pathways.

    Industry: It is used in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)pyrazine-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The furan and pyrazine rings can interact with enzymes and proteins, disrupting their normal function. This compound can also induce oxidative stress in cells, leading to cell death in cancerous tissues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:

Compound Name Substituent (Position 3) Biological Activity (MIC, IC₅₀) Physical Properties Key References
3-[(2,4-Difluorophenyl)carbamoyl]pyrazine-2-carboxylic acid Carbamoyl (2,4-difluorophenyl) Antimycobacterial (MIC = 1.56 µg/mL) m.p. 187–188°C; IR: 3346 cm⁻¹ (N-H)
3-(4-Fluorophenoxy)pyrazine-2-carboxylic acid Phenoxy (4-fluorophenyl) Template for compound libraries Synthesized via hydroxylation/chlorination
3-(5-Chloro-2-pyridyl)carbamoyl pyrazine-2-carboxylic acid Carbamoyl (5-chloro-2-pyridyl) Intermediate for heterocyclic synthesis Yield: 95% (via anhydride coupling)
Pyrazine-2-carboxylic acid (PCA) None (parent compound) Catalytic co-factor in H₂O₂ oxidation Effective in vanadium-mediated alkane oxidation
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid Carbamoyl (4-nitrophenyl) Antimycobacterial (MIC = 1.56 µg/mL) Enhanced activity with electron-withdrawing groups

Key Observations:

Substituent Effects on Bioactivity: Carbamoyl derivatives with electron-withdrawing groups (e.g., nitro, fluoro) exhibit potent antimycobacterial activity (MIC ≤ 1.56 µg/mL) . The furan-2-yl group, being electron-rich, may reduce such activity unless balanced by hydrogen-bonding interactions. Phenoxy substituents (e.g., 4-fluorophenoxy) are utilized as synthetic intermediates, suggesting their role in modulating lipophilicity .

Catalytic Applications: Pyrazine-2-carboxylic acid (PCA) acts as a co-catalyst in vanadium-mediated H₂O₂ oxidation of alkanes.

Synthetic Strategies: Carbamoyl derivatives are synthesized via condensation of pyrazine-2-carboxylic acid chlorides with substituted anilines . Ether-linked substituents (e.g., phenoxy) are introduced through nucleophilic aromatic substitution .

Physicochemical and Spectroscopic Data

The table below compares physical and spectroscopic properties of selected analogs:

Compound Melting Point (°C) IR (cm⁻¹) NMR (¹H, δ ppm) Yield (%)
3-[(2,4-Difluorophenyl)carbamoyl]pyrazine-2-carboxylic acid 187.0–188.0 3346 (N-H), 1702 (C=O) 8.91 (d, J = 2.7 Hz, pyrazine H) 94
3-((4-Fluorophenyl)carbamoyl)pyrazine-2-carboxylic acid Not reported 1702 (C=O) 8.90 (s, pyrazine H), 7.83–7.78 (m, Ar H) 72
3-(4-Fluorophenoxy)pyrazine-2-carboxylic acid Not reported Not reported Not reported Not reported
  • Spectroscopic Trends : Carboxylic acid and carbamoyl C=O stretches appear near 1700 cm⁻¹ in IR. Pyrazine protons resonate at δ 8.8–9.0 ppm in ¹H NMR .
  • Yield Optimization : Carbamoyl derivatives achieve high yields (72–94%) via condensation reactions , whereas ether-linked analogs require multi-step syntheses .

Antimycobacterial Activity:

  • 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (MIC = 1.56 µg/mL) demonstrates that electron-withdrawing groups enhance target binding, likely through improved hydrogen bonding or dipole interactions .
  • Propyl ester prodrugs (e.g., propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate) show increased lipophilicity and retained activity (MIC = 3.13 µg/mL) .

Catalytic Efficiency:

  • The PCA-vanadate system achieves turnover numbers ~1000 in alkane oxidation, with PCA facilitating proton transfer in vanadium complexes .

Biological Activity

3-(Furan-2-yl)pyrazine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by recent research findings.

Overview of Biological Activity

The biological activity of this compound encompasses a range of effects, including antimicrobial , anticancer , and anti-inflammatory properties. Its structural characteristics allow it to interact effectively with various biological targets, making it a promising candidate for drug development.

Target Interactions

The compound is known to interact with several biomolecules, influencing various biochemical pathways. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, the aldehyde group in the compound facilitates the formation of Schiff bases with amino groups in proteins, altering their activity and potentially leading to therapeutic effects.

Cellular Effects

Research indicates that this compound exhibits cytotoxic effects on cancer cell lines, such as lung carcinoma cells (A549). In vitro studies demonstrated that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, which are crucial for its anticancer activity .

Antimicrobial Activity

The compound has shown promising results in inhibiting the growth of various bacterial strains, including Mycobacterium tuberculosis. For example, derivatives of pyrazine-2-carboxylic acids exhibit high antimycobacterial activity with minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL . This suggests potential applications in treating tuberculosis and other bacterial infections.

Anticancer Activity

In studies evaluating its anticancer properties, this compound demonstrated significant cytotoxicity against multiple human cancer cell lines. For instance, one study reported an IC50 value of approximately 27.7 µg/mL against A549 cells, comparable to the reference drug doxorubicin . The compound's ability to induce DNA damage and affect gene expression related to cancer progression further supports its potential as an anticancer agent.

Study on Anticancer Properties

A recent study synthesized novel chalcone derivatives from furan-pyrazole compounds and evaluated their anticancer activities against HepG2 (liver cancer) and A549 (lung cancer) cell lines. One derivative exhibited IC50 values indicating comparable efficacy to established chemotherapeutics . The study also highlighted significant changes in gene expression associated with reduced tumorigenicity.

Antimycobacterial Activity Research

Another research effort focused on synthesizing lipophilic derivatives of pyrazinoic acid, revealing that certain modifications significantly enhance antimycobacterial activity against Mycobacterium tuberculosis. These findings suggest that structural optimization can lead to more effective therapeutic agents .

Summary Table of Biological Activities

Activity Type Target Organism/Cell Line IC50/MIC Reference
AntimycobacterialMycobacterium tuberculosis1.56 μg/mL
AnticancerA549 (lung carcinoma)27.7 µg/mL
AnticancerHepG2 (liver carcinoma)26.6 µg/mL

Q & A

Q. What are the primary synthetic strategies for 3-(Furan-2-yl)pyrazine-2-carboxylic acid, and how can purity be optimized?

Methodological Answer:

  • Solvent-free enzymatic synthesis : Utilize amidase from Bacillus smithii IITR6b2 for acyltransferase activity, which minimizes by-products and aligns with green chemistry principles. Reaction optimization via central composite design (CCD) of response surface methodology (RSM) improves yield and conversion rates .
  • Substituent-driven synthesis : Introduce furan-2-yl groups via coupling reactions (e.g., Suzuki-Miyaura) with pyrazine-2-carboxylic acid precursors. Purification via recrystallization or column chromatography ensures >95% purity. Monitor by LC-MS and NMR .

Q. What spectroscopic and computational methods are recommended for structural characterization?

Methodological Answer:

  • Spectroscopy :
    • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic (C=C/C=N, ~1500–1600 cm⁻¹) vibrations .
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm furan and pyrazine ring integration (e.g., pyrazine C-2 carboxylic proton at δ ~8.5–9.0 ppm) .
  • Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical vs. experimental vibrational spectra and molecular electrostatic potential (MEP) surfaces .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for derivatives of this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Apply CCD-RSM to variables like temperature, enzyme concentration, and substrate ratio. For example, a study achieved 92% molar conversion in fed-batch biotransformation by optimizing pH (7.5) and temperature (40°C) .

    VariableRange TestedOptimal Value
    pH6.0–9.07.5
    Temp (°C)30–5040
    Enzyme (mg/mL)5–2015

Q. What mechanistic insights exist for catalytic systems involving pyrazine-2-carboxylic acid derivatives?

Methodological Answer:

  • Radical-mediated oxidation : In vanadate-PCA systems, UV-vis spectroscopy and kinetic studies reveal a diperoxovanadium(V) complex decomposing to generate HOO• radicals. Rate-limiting steps involve hydrogen transfer from H2_2O2_2 to the PCA ligand .
  • Contradiction resolution : When experimental data conflicts with proposed mechanisms (e.g., hydroxyl vs. peroxyl radical dominance), use isotopic labeling (D2_2O) or radical scavengers (TEMPO) to validate intermediate species .

Q. How do substituents on the pyrazine ring influence bioactivity or catalytic function?

Methodological Answer:

  • Antimicrobial activity : N-substituted 3-aminopyrazine-2-carboxamides with electron-withdrawing groups (e.g., -NO2_2) show enhanced activity against Gram-positive bacteria. SAR studies recommend evaluating substituent effects via MIC assays and logP calculations .
  • Agrochemical applications : In pyrafluprole synthesis, pyrazine-2-carboxylic acid acts as a key intermediate for insecticidal activity. Modify the pyrazine core with halogen or trifluoromethyl groups to enhance target binding .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Molecular docking : Dock this compound into target proteins (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina. Validate poses with MD simulations (GROMACS) to assess stability .
  • DFT-based descriptors : Calculate HOMO-LUMO gaps and Fukui indices to predict reactivity. For example, a lower HOMO-LUMO gap (~4.5 eV) correlates with higher electrophilic activity in carboxylate derivatives .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported catalytic mechanisms?

Methodological Answer:

  • Multi-technique validation : Combine kinetic data (e.g., rate constants), EPR (for radical detection), and DFT calculations to resolve conflicts. For instance, a study reconciling HO• vs. HOO• roles used OH^\bullet\text{OH}-selective probes (terephthalic acid) and isotopic labeling .
  • Collaborative benchmarking : Cross-validate results with independent labs using standardized protocols (e.g., ISO guidelines for catalytic efficiency measurements).

Tables for Key Data

Q. Table 1. Optimized Reaction Conditions for Solvent-Free Synthesis

ParameterOptimal ValueEffect on Yield
pH7.5Maximizes enzyme activity
Temperature (°C)40Balances reaction rate and enzyme stability
Substrate Molar Ratio1:1.2Minimizes unreacted starting material

Q. Table 2. Substituent Effects on Antimicrobial Activity

Substituent (R)MIC (μg/mL) vs. S. aureuslogP
-NH2_28.21.3
-NO2_22.10.8
-CF3_312.52.1

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(Furan-2-yl)pyrazine-2-carboxylic acid
Reactant of Route 2
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3-(Furan-2-yl)pyrazine-2-carboxylic acid

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